
1-(2-Bromoethoxy)-3-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the type of compound (e.g., organic, inorganic, polymer, etc.) and its role or use in various applications.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It can include reactions with other compounds, its reactivity, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It can also include studying the compound’s stability under various conditions.Aplicaciones Científicas De Investigación
Synthesis and Chemical Interactions
- 1-(2-Bromoethoxy)-4-nitrobenzene, a derivative of 1-(2-Bromoethoxy)-3-ethylbenzene, is an intermediate in the synthesis of dofetilide, a medication for arrhythmia. It is prepared via the Williamson Reaction, demonstrating the compound's utility in pharmaceutical synthesis (Zhai Guang-xin, 2006).
Catalytic Processes and Molecular Interactions
- In a study on silica-alumina and molecular sieve catalysts, 1-Methyl-2-ethylbenzene, closely related to 1-(2-Bromoethoxy)-3-ethylbenzene, was shown to undergo important reactions like isomerization and transethylation, highlighting the potential of 1-(2-Bromoethoxy)-3-ethylbenzene in catalytic processes (S. M. Csicsery & D. A. Hickson, 1970).
Applications in Organic Synthesis
- The compound's derivatives have been used as catalysts for synthesizing various organic compounds, such as triazines and 2H-indazolo[2,1-b]phthalazine-triones, under solvent-free conditions. This illustrates its role in facilitating complex organic reactions (R. Ghorbani‐Vaghei et al., 2015; 2011)(R. Ghorbani‐Vaghei et al., 2011).
Analytical Chemistry Applications
- In the context of analytical chemistry, derivatives of 1-(2-Bromoethoxy)-3-ethylbenzene have been used in NMR spectroscopy to identify structures and quantify products, such as in the bromination of ethylbenzene. This indicates its potential in facilitating analytical methods in chemistry (Meden F. Isaac-Lam, 2014).
Potential in Material Science
- Its derivatives have also been explored in material science, such as in the preparation of polymers and in the study of surface chemistry and catalysis, demonstrating its versatility across different scientific fields (K. Uhrich et al., 1992; W. Weiss & W. Ranke, 2002)(W. Weiss & W. Ranke, 2002).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.
Direcciones Futuras
This involves discussing potential future research directions, applications, or improvements to the compound or its synthesis process.
Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “1-(2-Bromoethoxy)-3-ethylbenzene”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they often have subscriptions to these resources. Alternatively, you could reach out to a chemist or a chemical engineer for more detailed information.
Propiedades
IUPAC Name |
1-(2-bromoethoxy)-3-ethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-2-9-4-3-5-10(8-9)12-7-6-11/h3-5,8H,2,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUVKYKAWRDETJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396823 |
Source


|
| Record name | 1-(2-bromoethoxy)-3-ethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethoxy)-3-ethylbenzene | |
CAS RN |
125797-09-3 |
Source


|
| Record name | 1-(2-bromoethoxy)-3-ethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

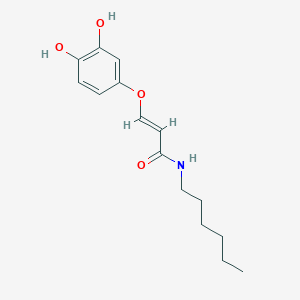

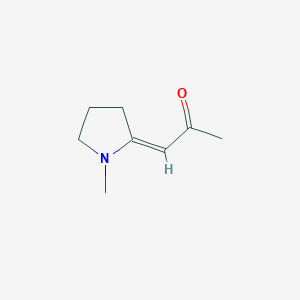

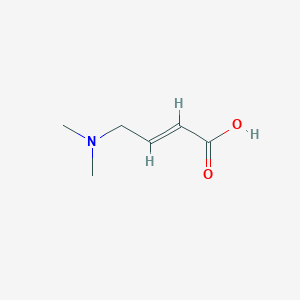

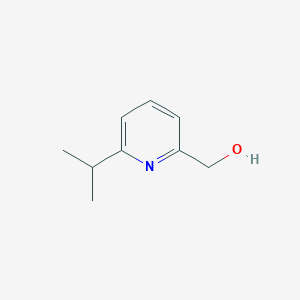
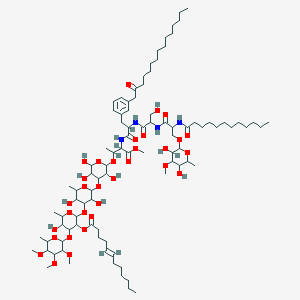
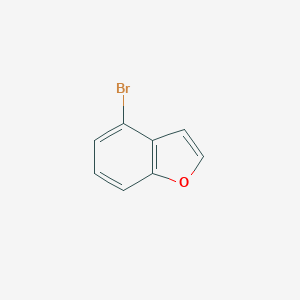


![(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139886.png)

![4-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139890.png)